5-[(Benzyloxy)methyl]-5-methyloxolan-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
92527-67-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5-methyl-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O3/c1-13(8-7-12(14)16-13)10-15-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
GTAMIGBAPNHMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies
Total Synthesis Approaches to 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one
The total synthesis of γ-butyrolactones with a quaternary center at the 5-position, such as this compound, presents a significant synthetic challenge. The construction of this stereocenter, which is substituted with both a methyl and a benzyloxymethyl group, requires precise control over the reaction conditions and choice of reagents.
Stereoselective and Enantioselective Pathways
Achieving the desired stereochemistry is a paramount goal in the synthesis of chiral molecules. For γ-butyrolactones, several powerful asymmetric methods have been developed.
One of the most effective methods for introducing chirality is through asymmetric dihydroxylation , a reaction that converts an alkene into a diol with a high degree of enantioselectivity. The Sharpless Asymmetric Dihydroxylation, in particular, is a cornerstone of modern organic synthesis. nih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation. organic-chemistry.org The resulting chiral diol can then be further manipulated to form the target lactone. For the synthesis of this compound, a suitable alkene precursor would undergo this reaction to install the two adjacent hydroxyl groups with the correct absolute stereochemistry, which then guide the formation of the lactone ring. The use of pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, allows for the predictable synthesis of either enantiomer of the diol product.
Another powerful strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach provides a reliable method for controlling stereochemistry, although it often requires additional synthetic steps for the attachment and removal of the auxiliary.
Catalytic asymmetric hydrogenation of γ-butenolides is another efficient route to chiral γ-butyrolactones. tandfonline.com This method utilizes chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), to deliver hydrogen atoms to the double bond of the butenolide from a specific face, thereby creating the desired stereocenters in the lactone product with high enantiomeric excess. tandfonline.com
Design and Elaboration of Key Synthetic Intermediates
The successful total synthesis of this compound hinges on the strategic design and efficient elaboration of key synthetic intermediates. A common approach involves the construction of a precursor that already contains the necessary carbon framework and functional groups that can be readily converted to the final lactone.
For a dihydroxylation-based approach, a key intermediate would be a β-alkenyl-β-hydroxy-N-acyloxazolidin-2-one. researchgate.net Osmium tetroxide-mediated dihydroxylation of this intermediate leads to the formation of a triol, which can then undergo spontaneous intramolecular 5-exo-trig cyclization to furnish the desired hydroxy-γ-butyrolactone. researchgate.net
Another strategy involves the use of substituted butenolides as key intermediates. For instance, methods for the palladium-catalyzed arylation of butenolides at the gamma-position have been developed, allowing for the construction of quaternary carbon centers. nih.gov This approach could be adapted to introduce the benzyloxymethyl group.
The following table outlines potential key intermediates and the synthetic strategies to obtain them:
| Intermediate | Precursor(s) | Key Transformation | Resulting Moiety |
| Chiral Diol | Alkene | Sharpless Asymmetric Dihydroxylation | Vicinal diol |
| Substituted Butenolide | Simpler butenolide, Aryl halide | Palladium-catalyzed γ-arylation | Quaternary center |
| β-alkenyl-β-hydroxy-N-acyloxazolidin-2-one | Aldehyde, N-acyloxazolidin-2-one | Aldol reaction | Precursor for dihydroxylation |
Mechanistic Investigations of Crucial Bond-Forming Reactions
The stereochemical outcome of many key bond-forming reactions is dictated by subtle mechanistic details. In the context of the Sharpless Asymmetric Dihydroxylation, the reaction is believed to proceed through a cycloaddition of the osmium tetroxide to the alkene. organic-chemistry.org Quantum chemical calculations suggest that a [3+2]-cycloaddition pathway is energetically more favorable than a stepwise [2+2]-addition followed by rearrangement. organic-chemistry.orgorganic-chemistry.org The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the alkene, leading to the observed enantioselectivity. The catalytic cycle is completed by the reoxidation of the osmium species by a stoichiometric co-oxidant. organic-chemistry.org
Derivatization and Analog Synthesis
The synthesis of derivatives and analogs of this compound is crucial for exploring its chemical and biological properties. This can be achieved by modifying the existing functional groups on the molecule.
Modification of the Benzyloxy Moiety
The benzyloxy group offers several avenues for modification. The benzyl (B1604629) ether can be cleaved under various conditions to reveal the primary alcohol. A common method for debenzylation is catalytic hydrogenation , typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. organic-chemistry.org This method is generally clean and high-yielding.
Alternatively, oxidative cleavage can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to deprotect benzyl ethers, particularly those with electron-donating groups on the aromatic ring, such as a p-methoxybenzyl (PMB) ether. organic-chemistry.org Strong acids can also cleave benzyl ethers, though this method is less common due to its harshness. organic-chemistry.org Once the primary alcohol is unmasked, it can be further functionalized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing access to a wide range of analogs.
Functionalization of the Lactone Ring
The lactone ring itself can also be a site for further chemical modification. The carbonyl group of the lactone can undergo reactions typical of esters. For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) would open the lactone ring to form a diol.
Furthermore, the α-position of the lactone can be functionalized. Treatment with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate, which can then react with various electrophiles. nih.gov For instance, alkylation with an alkyl halide would introduce a substituent at the α-position. This allows for the synthesis of a variety of α-substituted lactone analogs. Ring-opening polymerization of γ-butyrolactones is also a known process to produce functional polyesters. nih.govacs.orgresearchgate.net
The following table summarizes potential derivatization strategies:
| Moiety | Reagent(s) | Transformation | Product |
| Benzyloxy Group | H₂, Pd/C | Debenzylation | Primary Alcohol |
| Benzyloxy Group | DDQ | Oxidative Cleavage | Primary Alcohol |
| Lactone Carbonyl | LiAlH₄ | Reduction | Diol |
| Lactone α-Position | LDA, Alkyl Halide | Alkylation | α-Substituted Lactone |
Chemoenzymatic and Biocatalytic Approaches to Enantiopure Forms
The synthesis of enantiomerically pure γ-butyrolactones is of significant interest due to their prevalence as structural motifs in a wide array of natural products and biologically active compounds. Chemoenzymatic and biocatalytic methods have emerged as powerful tools to achieve high enantioselectivity under mild reaction conditions.
Lipase-catalyzed kinetic resolution is a widely employed strategy for the synthesis of optically active γ-butyrolactones. This approach takes advantage of the stereoselectivity of lipases to preferentially acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, the kinetic resolution of racemic alcohols that are precursors to γ-lactones has been successfully demonstrated with various lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL).
While direct enzymatic resolution of this compound is not extensively documented, studies on structurally similar γ-hydroxy esters and lactones provide valuable insights. For example, the lipase-catalyzed transesterification of racemic δ-hydroxy esters has been shown to proceed with high enantioselectivity, yielding chiral δ-lactones upon cyclization. A similar strategy could be envisioned for the racemic precursor of this compound.
Another powerful biocatalytic method is the Baeyer-Villiger oxidation of corresponding cyclic ketones catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes can exhibit high enantioselectivity in the oxidation of prochiral or racemic ketones to their corresponding lactones. While specific examples for the target molecule are scarce, the broad substrate scope of BVMOs suggests their potential applicability.
The following table summarizes the key enzymes and their applications in the synthesis of chiral lactones, which could be extrapolated to the target compound.
| Enzyme Class | Reaction Type | Substrate Type | Key Advantages |
| Lipases | Kinetic Resolution (Acylation/Hydrolysis) | Racemic alcohols, esters, or lactones | High enantioselectivity, mild conditions, broad availability |
| Baeyer-Villiger Monooxygenases (BVMOs) | Asymmetric Oxidation | Prochiral or racemic cyclic ketones | High enantioselectivity, use of molecular oxygen as an oxidant |
| Ketoreductases (KREDs) | Asymmetric Reduction | γ-Ketoesters | High enantioselectivity in producing chiral γ-hydroxy esters |
Process Optimization and Scale-Up Considerations in Academic Synthesis
The transition of a synthetic protocol from a laboratory-scale experiment to a larger, preparative scale in an academic setting requires careful optimization of various reaction parameters. For biocatalytic processes, key factors to consider include enzyme stability, substrate and product inhibition, and reaction medium engineering.
Enzyme Immobilization: A crucial step in process optimization is the immobilization of the enzyme. Immobilization can enhance the operational stability of the enzyme, facilitate its recovery and reuse, and prevent product contamination. Common immobilization techniques include adsorption onto solid supports, covalent attachment, and entrapment within a polymer matrix. For lipase-catalyzed reactions, immobilization on macroporous resins has been shown to be effective.
Reaction Medium: The choice of solvent is critical in biocatalysis. While aqueous media are often preferred for their environmental benefits, many organic substrates have low solubility in water. Organic solvents or biphasic systems can be employed to improve substrate solubility and product recovery. The optimization of the reaction medium involves screening different solvents to find a balance between enzyme activity, stability, and substrate/product solubility.
Scale-Up Challenges: Scaling up biocatalytic reactions presents unique challenges. Maintaining efficient mixing and mass transfer in larger reactors is crucial, especially in heterogeneous systems involving immobilized enzymes. In an academic context, the availability of large-scale equipment can be a limiting factor. Therefore, process intensification strategies, such as the use of continuous flow reactors, are being explored to increase productivity on a smaller footprint.
A study on the scale-up of a lipase-catalyzed hydrolysis demonstrated a successful transition from a bench-scale reaction to a 1,850-kg scale, achieving an 80% isolated yield. researchgate.net This highlights the feasibility of scaling up biocatalytic processes with proper optimization.
Application of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Biocatalysis, with its inherent use of renewable catalysts (enzymes) and mild reaction conditions, aligns well with these principles.
Solvent-Free or Alternative Solvent Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.
Solvent-Free Systems: Performing reactions in the absence of a solvent, where one of the reactants acts as the solvent, is an attractive green alternative. Solvent-free lipase-catalyzed esterifications have been successfully implemented for the synthesis of various esters. This approach offers several advantages, including high substrate concentrations, reduced reactor volume, and simplified downstream processing.
Alternative Solvents: When a solvent is necessary, the focus shifts to greener alternatives. These include water, supercritical fluids (like CO₂), ionic liquids (ILs), and deep eutectic solvents (DESs). Water is the most environmentally benign solvent, and efforts are ongoing to engineer enzymes that function efficiently in aqueous environments with organic cosolvents. ILs and DESs are non-volatile and can be tailored to dissolve a wide range of substrates, making them promising media for biocatalysis.
The following table presents a comparison of different solvent systems for biocatalytic reactions from a green chemistry perspective.
| Solvent System | Advantages | Disadvantages |
| Solvent-Free | High volumetric productivity, no solvent waste | High viscosity, potential for substrate/product inhibition |
| Water | Environmentally benign, non-flammable | Low solubility of many organic substrates |
| Supercritical CO₂ | Non-toxic, easily removable | Requires high pressure |
| Ionic Liquids (ILs) | Non-volatile, tunable properties | Potential toxicity, high cost, recovery challenges |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare | Can interact with enzymes, viscosity can be high |
Catalyst Development and Efficiency in Synthesis
The efficiency of a biocatalytic process is directly linked to the performance of the enzyme catalyst.
Enzyme Engineering: Advances in protein engineering, including directed evolution and rational design, have enabled the development of enzymes with improved properties such as enhanced stability, activity, and selectivity for non-natural substrates. This allows for the tailoring of biocatalysts for specific synthetic applications.
The development of robust and efficient biocatalysts, coupled with the implementation of green reaction conditions, is paving the way for more sustainable and environmentally friendly synthetic routes to valuable chemical compounds like this compound.
Rigorous Spectroscopic and Crystallographic Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one, a suite of NMR experiments would be required to assign the stereochemistry and confirm the connectivity of all atoms.
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete structural assignment of this compound.
¹H NMR: This experiment would provide information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The benzylic protons, the methylene (B1212753) protons of the benzyloxy group, the protons on the oxolan-2-one ring, and the methyl protons would all have distinct chemical shifts and multiplicities.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the phenyl ring, the benzylic carbon, and the carbons of the oxolan-2-one ring.
COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be instrumental in tracing the proton network within the oxolan-2-one ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzyloxymethyl group to the C5 position of the lactone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are bonded. For a chiral center like C5, NOESY can reveal the relative orientation of the methyl group and the benzyloxymethyl group with respect to the rest of the lactone ring.
Illustrative ¹H and ¹³C NMR Data Table for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 2 | - | ~177.0 (C=O) | H3, H4 | - |
| 3 | ~2.6 (m, 2H) | ~29.0 (CH₂) | H4, H5-CH₃ | H4, H5-CH₂OBn |
| 4 | ~2.0 (m, 2H) | ~35.0 (CH₂) | H3, H5-CH₃ | H3, H5-CH₂OBn |
| 5 | - | ~83.0 (C) | H3, H4, H5-CH₃, H5-CH₂OBn | - |
| 5-CH₃ | ~1.4 (s, 3H) | ~25.0 (CH₃) | C4, C5, C5-CH₂OBn | H3, H4, H5-CH₂OBn |
| 5-CH₂OBn | ~3.6 (d, 1H), ~3.7 (d, 1H) | ~75.0 (CH₂) | C5, C5-CH₃, C-Bn | H3, H4, H5-CH₃, H-Bn |
| O-CH₂-Ph | ~4.6 (s, 2H) | ~73.0 (CH₂) | C-ipso, C-ortho | H-ortho, H5-CH₂OBn |
| Phenyl | ~7.3 (m, 5H) | ~127-138 | O-CH₂-Ph | O-CH₂-Ph |
Note: This table is illustrative and presents expected chemical shift ranges and correlations based on similar structures. Actual experimental values may vary.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the yield of a reaction without the need for a calibration curve, provided a certified internal standard is used. By integrating the signals of the analyte and a standard of known concentration, the absolute quantity of the analyte can be determined. For this compound, a well-resolved proton signal, such as the singlet from the methyl group or the benzylic protons, could be used for quantification against a known amount of an internal standard.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.
In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. Techniques like tandem mass spectrometry (MS/MS) would involve isolating the molecular ion of this compound and subjecting it to collision-induced dissociation. The resulting fragment ions would provide clues about the connectivity of the molecule. For instance, a common fragmentation would be the loss of the benzyl (B1604629) group or the entire benzyloxymethyl side chain.
Expected HRMS Data and Key Fragments for this compound
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | C₁₃H₁₆O₃ + H⁺ | Value would be determined experimentally | Protonated molecular ion |
| [M+Na]⁺ | C₁₃H₁₆O₃ + Na⁺ | Value would be determined experimentally | Sodiated molecular ion |
| [M-C₇H₇]⁺ | C₆H₉O₃⁺ | Value would be determined experimentally | Loss of benzyl group |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0547 | Tropylium ion (from benzyl group) |
Note: This table is illustrative. The exact m/z values would be determined by high-resolution mass spectrometry.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive three-dimensional structure of a molecule. It can unambiguously determine both the relative and absolute stereochemistry of all chiral centers. For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, revealing the conformation of the five-membered ring and the spatial arrangement of the substituents at the C5 position. The determination of the absolute configuration is often possible through the use of anomalous dispersion, especially if a heavy atom is present or by using a chiral derivative.
Chiroptical Spectroscopy (e.g., ECD, ORD, VCD) for Configuration Analysis
Chiroptical spectroscopy techniques are sensitive to the stereochemistry of chiral molecules and are particularly useful when X-ray crystallography is not feasible.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be assigned.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to ECD and can also be used for configurational analysis.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. It provides detailed stereochemical information about the entire molecule in solution. Similar to ECD, comparison of the experimental VCD spectrum with theoretical predictions can lead to the assignment of the absolute configuration.
Biological Activity Profiling and Mechanistic Investigations Non Clinical
In Vitro Evaluation of Molecular and Cellular Interactions
Comprehensive searches of scientific literature and chemical databases did not yield any studies detailing the in vitro effects of 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one. Consequently, there is no information on its potential to modulate enzyme activity, bind to specific receptors, or perturb cellular pathways.
Enzyme Modulation Studies (Inhibition/Activation)
No research has been published investigating the inhibitory or activating effects of this compound on any specific enzymes.
Receptor Binding and Ligand-Target Interactions
There are no available studies that have examined the binding affinity of this compound for any biological receptors.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Due to the absence of biological activity data for the primary compound, no structure-activity relationship studies have been conducted for this compound or its direct analogs. SAR studies are contingent upon having initial biological data to which structural modifications can be compared.
Elucidation of Key Structural Features for Biological Efficacy
Without any established biological efficacy, the key structural features of this compound responsible for any potential activity have not been elucidated.
Positional and Stereochemical Effects on Activity
The influence of positional isomers or the stereochemistry of this compound on biological activity remains undetermined, as no activity has been reported.
Mechanistic Elucidation at the Molecular Level
There is currently no available information regarding the molecular mechanisms of action for this compound.
Biophysical Studies of Protein-Ligand Interactions
No biophysical studies detailing the interaction of this compound with proteins have been found in the public domain. Research into its binding affinities, thermodynamics, and structural effects on protein targets has not been reported.
Investigations into Enzyme Kinetics and Allosteric Modulation
Data on the effects of this compound on enzyme kinetics are not available. It is unknown whether this compound acts as an inhibitor, activator, or allosteric modulator of any specific enzymes.
Antimicrobial or Other Biological Activities (Non-Clinical)
Specific non-clinical studies on the antimicrobial or other biological activities of this compound have not been identified. While lactones as a chemical class are known to possess a range of biological activities, the specific profile of this compound remains uncharacterized.
Investigation of Cellular Targets in Microorganisms
There is no published research identifying the cellular targets of this compound in any microorganisms.
Resistance Mechanism Studies in In Vitro Models
As no antimicrobial activity has been reported, there have been no subsequent studies on the potential mechanisms of resistance to this compound in in vitro models.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 5-[(benzyloxy)methyl]-5-methyloxolan-2-one. By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometries, electronic energies, and the distribution of electron density.
Detailed research findings from studies on analogous γ-butyrolactone rings have demonstrated the utility of DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p), to obtain accurate optimized geometries. wmich.edu For the title compound, such calculations would elucidate key structural parameters, including bond lengths, bond angles, and dihedral angles of the lactone ring and its substituents.
Furthermore, QM calculations can predict reactivity indices. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule might interact with other reagents. For instance, the carbonyl oxygen of the lactone ring is expected to be a region of high electron density (a nucleophilic site), while the carbonyl carbon would be electrophilic.
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from QM calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While QM calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is particularly useful for conformational analysis and understanding the flexibility of a molecule like this compound.
The γ-butyrolactone ring is not planar and can adopt several "envelope" or "twist" conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Studies on similar molecules, such as γ-valerolactone, have utilized polarizable force fields in MD simulations to accurately model their structural and dynamic properties in different environments. mdpi.com
For this compound, the flexibility of the benzyloxy)methyl side chain is also of interest. MD simulations can track the torsional angles of this side chain to determine its preferred orientations relative to the lactone ring. This information is crucial for understanding how the molecule might fit into a binding site of a biological target. The simulations can be performed in a vacuum or, more realistically, in a solvent to mimic physiological conditions.
Table 2: Conformational States from MD Simulations
| Conformational Feature | Description | Population (%) |
|---|---|---|
| Lactone Ring Conformer 1 | e.g., Envelope (C4-exo) | (Value) |
| Lactone Ring Conformer 2 | e.g., Twist (T3/4) | (Value) |
| Side Chain Orientation 1 | e.g., Gauche | (Value) |
| Side Chain Orientation 2 | e.g., Anti | (Value) |
Note: This table illustrates the type of data obtained from MD simulations regarding the conformational preferences of the molecule. The specific conformers and their populations are hypothetical.
Molecular Docking Studies for Predicted Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its potential interactions with biological targets, such as enzymes or receptors. This is a critical step in the early stages of drug discovery.
The process involves placing the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. Research on other γ-butyrolactone derivatives has shown their potential to bind to various targets, including sigma receptors and protein kinase C domains. rsc.orgnih.govnih.gov
For the title compound, docking studies could be performed against a range of known protein targets. The benzyloxy and methyl groups at the C5 position would be expected to play a significant role in the binding specificity and affinity. The results would highlight key interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen) and hydrophobic interactions (e.g., with the benzyl (B1604629) group), that stabilize the ligand-protein complex.
Table 3: Predicted Interactions from Molecular Docking
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| (Example: Cyclooxygenase-2) | (Value) | (e.g., Arg120, Tyr355) | Hydrogen bond, Hydrophobic |
| (Example: Sigma-1 Receptor) | (Value) | (e.g., Tyr103, Glu172) | Hydrogen bond, Pi-cation |
| (Example: Protein Kinase C) | (Value) | (e.g., Pro11, Leu24) | Hydrophobic, van der Waals |
Note: The target proteins and interaction details are hypothetical examples to illustrate the output of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of γ-butyrolactone derivatives with known biological activities (e.g., anti-inflammatory or anticancer) were available, a QSAR model could be developed to predict the activity of new compounds in the series, including this compound.
The first step in QSAR is to calculate a set of molecular descriptors for each compound. These can include constitutional, topological, physicochemical, and quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity.
Studies on other classes of lactones, such as sesquiterpene lactones, have successfully used QSAR to model their anticancer and antitrypanosomal activities. benthamdirect.comnih.govacs.orgnih.govresearchgate.net These studies have identified key descriptors related to activity, such as lipophilicity, molecular shape, and the presence of reactive functional groups. For a series of compounds including this compound, a QSAR model could help to optimize the structure for improved biological activity.
Table 4: Example of Descriptors in a QSAR Model
| Descriptor | Type | Correlation with Activity |
|---|---|---|
| LogP | Physicochemical | Positive/Negative |
| Molecular Weight | Constitutional | Positive/Negative |
| Number of H-bond donors/acceptors | Physicochemical | Positive/Negative |
| Surface Area | Geometrical | Positive/Negative |
Note: This table provides examples of molecular descriptors that could be used in a QSAR study. The correlation with activity would be determined by the specific biological endpoint being modeled.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
DFT calculations can be used to predict the chemical shifts of ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. ufms.br The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies from DFT calculations can be used to simulate the IR spectrum. atlantis-press.com This can aid in the assignment of the absorption bands observed in an experimental IR spectrum.
For chiral molecules like this compound, computational methods can also predict chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR). These calculations can help in determining the absolute configuration of the molecule. mdpi.com
Table 5: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) - CH₃ | (Value) | (Value) |
| ¹³C NMR (δ, ppm) - C=O | (Value) | (Value) |
| IR (cm⁻¹) - C=O stretch | (Value) | (Value) |
| Optical Rotation [α]D | (Value) | (Value) |
Note: This table illustrates how predicted spectroscopic data can be correlated with experimental measurements. The values presented are for illustrative purposes only.
Advanced Analytical Methodologies for Research and Characterization
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and enantiomeric excess of 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one. onyxipca.comijprajournal.com The development of robust HPLC methods is critical for quality control during synthesis and for the characterization of the final product. nih.gov
For purity determination, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The method separates the target compound from starting materials, by-products, and degradation products based on differences in polarity. Optimization of parameters like mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), flow rate, and column temperature is crucial for achieving adequate separation of all components. onyxipca.compharmtech.com UV detection is commonly employed, leveraging the chromophore in the benzyloxy group.
The determination of enantiomeric excess (% ee) requires a specialized chiral HPLC method, as enantiomers possess identical physical properties in an achiral environment. phenomenex.comchiralpedia.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comchromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including lactones. phenomenex.com The selection of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to maximize the resolution between the enantiomeric peaks. phenomenex.com
The following tables represent typical parameters and results for these HPLC methods.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
| Parameter | Condition |
|---|---|
| Column | Cellulose-based Chiral Stationary Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 90:10 Hexane:Isopropanol (Isocratic) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Retention Time (R-enantiomer) | ~12.3 min |
| Retention Time (S-enantiomer) | ~14.1 min |
| Resolution (Rs) | >2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis or Synthetic Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.net It is particularly useful for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for monitoring the progress of its synthesis. researchgate.nethidenanalytical.com By analyzing aliquots from the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product and any volatile by-products. waters.comresearchgate.net This real-time information allows for the precise determination of reaction endpoints and optimization of reaction conditions. researchgate.net
The compound itself has a boiling point that may allow for direct GC analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. wikipedia.org As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for unambiguous identification of the compound. news-medical.net
| Parameter/Fragment | Value/Description |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion [M]+ | m/z 220 |
| Key Fragment 1 | m/z 91 (Tropylium ion, characteristic of benzyl (B1604629) group) |
| Key Fragment 2 | m/z 113 (Fragment from lactone ring cleavage) |
Hyphenated Techniques in Structural Characterization (e.g., LC-NMR, GC-IR)
For unequivocal structural confirmation, especially in complex mixtures or when identifying unknown impurities, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable. chemijournal.comnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links an HPLC system to an NMR spectrometer. news-medical.netresearchgate.net This allows for the acquisition of high-resolution NMR spectra (e.g., ¹H NMR, ¹³C NMR) of compounds as they elute from the HPLC column. For this compound, LC-NMR could be used to obtain detailed structural information on minor impurities that were separated but not fully identified by HPLC-UV alone. This provides definitive proof of structure without the need to isolate each impurity individually. chemijournal.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines GC separation with IR spectroscopy detection. As components elute from the GC column, they pass through a "light pipe" where an infrared spectrum is continuously recorded. This technique is particularly useful for identifying functional groups. nih.gov For this compound, GC-IR would clearly identify the characteristic vibrational bands, such as the strong carbonyl (C=O) stretch of the lactone ring and the C-O stretches of the ether and ester functionalities, confirming the compound's structural integrity. actascientific.com
| Technique | Observed Feature | Expected Data/Region |
|---|---|---|
| LC-¹H NMR | Aromatic Protons | δ ~7.3 ppm (multiplet, 5H) |
| LC-¹H NMR | Benzyl CH₂ | δ ~4.5 ppm (singlet, 2H) |
| LC-¹H NMR | Oxolane Ring Protons | δ ~1.8-2.6 ppm (multiplets) |
| LC-¹H NMR | Methyl Group | δ ~1.4 ppm (singlet, 3H) |
| GC-IR | Lactone C=O Stretch | ~1770 cm⁻¹ |
| GC-IR | C-O-C Ether Stretch | ~1100 cm⁻¹ |
| GC-IR | Aromatic C-H Stretch | ~3030 cm⁻¹ |
Quantitative Analytical Methods for In Vitro Biological Assay Support
When evaluating the biological activity of this compound in in vitro assays, a validated quantitative method is essential to accurately determine its concentration in the biological matrix (e.g., cell culture media, buffer solutions). nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its exceptional sensitivity, selectivity, and robustness. bioanalysis-zone.comchromatographyonline.com
The development of a quantitative LC-MS/MS method involves optimizing several stages. uab.edu First, a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, is used to remove interferences from the biological matrix. Second, chromatographic conditions are established to ensure the analyte is separated from other matrix components. Finally, the mass spectrometer parameters are tuned for maximum sensitivity. The analysis is typically performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and allows for accurate quantification even at very low concentrations. uab.edu
Method validation is performed according to established guidelines to ensure reliability, and includes assessment of linearity, accuracy, precision, selectivity, and stability. uab.edu
| Parameter | Condition/Value |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | Reversed-phase UPLC with a rapid gradient |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 221.1 ([M+H]⁺) |
| Product Ion (Q3) | m/z 91.1 (Tropylium fragment) |
| Linear Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | <15% |
Applications in Chemical Synthesis and Advanced Materials Research
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral γ-butyrolactones are recognized as valuable building blocks in the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net These lactones serve as versatile synthons, enabling the introduction of specific stereochemistry into a target molecule. The enantiopure nature of these building blocks is crucial for the biological activity of the final products. nih.govresearchgate.net
While direct examples of 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one being used as a chiral building block in a multi-step synthesis to create a new stereocenter are not extensively reported, its structural features suggest a high potential for such applications. The lactone ring can be opened under various conditions to reveal a stereochemically defined 1,4-hydroxy acid derivative, which can then be further elaborated. The benzyloxy group provides a protected hydroxyl functionality that can be deprotected at a later synthetic stage, offering a handle for further chemical modification.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Transformation | Reagents and Conditions | Potential Product |
| Lactone Ring Opening | Nucleophiles (e.g., organometallics, amines, alkoxides) | Chiral diols or amino alcohols |
| Reduction | Reducing agents (e.g., LiAlH4, DIBAL-H) | Chiral diols |
| Deprotection | Hydrogenolysis (e.g., H2, Pd/C) | Chiral lactones with a free hydroxyl group |
The stereocenter at the C5 position is key to its utility as a chiral building block. In a synthetic route, this established chirality can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis.
Integration into Polymer Chemistry or Material Science (e.g., biodegradable polymers)
The development of biodegradable polymers is a critical area of research aimed at addressing environmental concerns associated with traditional plastics. nih.govdntb.gov.ua Aliphatic polyesters are a prominent class of biodegradable polymers, often synthesized through the ring-opening polymerization (ROP) of cyclic esters (lactones). dntb.gov.ua
The parent structure of this compound is γ-butyrolactone. The ROP of unsubstituted γ-butyrolactone is known to be thermodynamically challenging due to its stable five-membered ring structure. rsc.org However, the introduction of substituents on the lactone ring can alter the ring strain and thermodynamic parameters, potentially facilitating polymerization.
Although specific studies on the ring-opening polymerization of this compound are not readily found in the literature, the polymerization of other substituted lactones and cyclic carbonates containing benzyloxy groups has been reported. nih.govmdpi.com These studies indicate that such monomers can be incorporated into polymer chains to create functional polyesters. The benzyloxy group can serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as hydrophilicity, degradation rate, and drug-loading capacity. researchgate.net
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Polymerization Method | Potential Properties |
| Homopolymer | Ring-Opening Polymerization (ROP) | Functional polyester (B1180765) with pendant benzyloxymethyl groups |
| Copolymer | Co-polymerization with other lactones (e.g., lactide, caprolactone) | Biodegradable polyester with tunable thermal and mechanical properties |
The incorporation of a chiral monomer like this compound could also lead to stereoregular polymers with unique physical and biological properties.
Use as a Ligand or Auxiliary in Catalysis Research
In the field of asymmetric catalysis, chiral molecules are employed as ligands to coordinate with a metal center, creating a chiral environment that can induce enantioselectivity in a chemical reaction. sigmaaldrich.com Another strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net
There is no direct scientific literature describing the use of this compound as either a chiral ligand or a chiral auxiliary in catalysis. However, its structure contains elements that are common in such applications. The oxygen atoms of the lactone and the benzyloxy group could potentially coordinate to a metal center. If the lactone ring were opened, the resulting chiral diol or amino alcohol could be transformed into a bidentate or tridentate chiral ligand.
The concept of a chiral auxiliary involves the temporary incorporation of a chiral molecule to control stereoselectivity. wikipedia.org While this specific lactone has not been reported in this context, the general principle remains a cornerstone of asymmetric synthesis. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
The advancement of our understanding and application of 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one is intrinsically linked to the development of efficient and stereoselective synthetic methodologies. Current synthetic routes to 5,5-disubstituted γ-butyrolactones often face challenges in achieving high yields and stereocontrol, particularly when constructing the quaternary center at the C5 position. Future research should focus on pioneering novel synthetic strategies that are not only more efficient but also adhere to the principles of green chemistry.
Several promising areas for investigation exist. One such avenue is the exploration of catalytic asymmetric reactions. For instance, the development of novel chiral catalysts for the enantioselective alkylation or arylation of a suitable γ-lactone precursor could provide a direct and atom-economical route to the desired product. Additionally, modern catalytic methods, such as those involving N-heterocyclic carbenes, have shown promise in the stereoselective synthesis of disubstituted γ-butyrolactones and could be adapted for this specific target. rsc.orgnih.gov
Furthermore, leveraging enzymatic catalysis could provide a highly selective and environmentally benign approach. Identifying or engineering an enzyme capable of catalyzing the key bond-forming steps in the synthesis of this lactone would be a significant breakthrough. Biocatalytic methods often proceed under mild conditions and can exhibit exquisite stereoselectivity, addressing two of the major challenges in the current synthesis of complex chiral molecules.
A comparative overview of potential future synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Asymmetric Synthesis | High stereoselectivity, atom economy. | Development of a highly effective and selective catalyst for the specific substrate. |
| Flow Chemistry | Improved reaction control, safety, and scalability; potential for telescoped reactions. | Optimization of reaction conditions and reactor design for the specific transformation. |
| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Identification or engineering of a suitable enzyme; potential for substrate scope limitations. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity patterns. | Identification of suitable photocatalysts and reaction partners for the desired transformation. |
Identification of Undiscovered Biological Targets and Signaling Pathways
The γ-butyrolactone scaffold is a common motif in a vast array of biologically active natural products and synthetic compounds. This prevalence suggests that this compound may also possess interesting biological properties. A critical future research direction is, therefore, the systematic investigation of its potential biological targets and the signaling pathways it may modulate.
Initial efforts should involve broad-spectrum phenotypic screening against a diverse panel of cell lines, including cancer cells, neuronal cells, and various microbial strains. Any observed bioactivity would then warrant more in-depth target deconvolution studies. Modern chemical proteomics approaches, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), could be employed to identify the direct protein targets of the compound within a cellular context.
Furthermore, given the structural similarity of the γ-butyrolactone core to certain signaling molecules, it would be prudent to investigate its potential to interfere with quorum sensing in bacteria or to act as a modulator of neurotransmitter receptors in the central nervous system. The presence of the benzyloxy group introduces a lipophilic and sterically demanding substituent that could confer unique target specificity compared to other known γ-butyrolactones.
Integration with High-Throughput Screening Platforms for Academic Discovery
To accelerate the discovery of its biological functions, this compound should be integrated into high-throughput screening (HTS) platforms. Academic screening centers and collaborative drug discovery initiatives often have access to extensive libraries of assays and disease models. Making this compound and a focused library of its analogs available to these platforms could rapidly identify novel and unexpected biological activities.
The synthesis of a small, structurally diverse library of derivatives based on the this compound scaffold would be a valuable precursor to any HTS campaign. This library could explore variations in the aromatic ring of the benzyl (B1604629) group, replacement of the benzyl ether with other functionalities, and modifications to the methyl group at the C5 position. Screening this library against a wide range of biological assays would maximize the chances of identifying promising lead compounds for further development.
Theoretical Prediction of Novel Reactivity Profiles and Transformations
Computational and theoretical chemistry offer powerful tools for predicting the reactivity and potential chemical transformations of molecules. In the case of this compound, quantum chemical calculations could be employed to understand its electronic structure, predict its most likely sites of reaction, and model the transition states of potential transformations.
For example, theoretical studies could be used to explore the feasibility of novel ring-opening or ring-expansion reactions of the lactone core, potentially leading to the synthesis of new and structurally complex molecular scaffolds. Furthermore, computational modeling could aid in the design of new catalysts for the synthesis of this compound by providing insights into the mechanism of catalysis and the factors that control stereoselectivity. Such theoretical predictions can guide experimental work, saving time and resources in the laboratory.
Exploration of Sustainable Production and Utilization in Green Chemistry
In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound should include a focus on green chemistry principles. This encompasses not only the development of eco-friendly synthetic routes, as discussed in section 8.1, but also the exploration of its potential applications as a green solvent or a renewable building block.
The synthesis of this compound from biomass-derived starting materials would be a significant step towards a more sustainable production process. For instance, exploring synthetic pathways that utilize platform chemicals derived from renewable resources could drastically reduce the environmental footprint of its production.
Furthermore, the potential of this compound as a biodegradable solvent or as a monomer for the synthesis of novel bio-based polymers should be investigated. Its unique substitution pattern may impart desirable properties to such materials. A thorough evaluation of its lifecycle, from production to degradation, will be crucial in establishing its credentials as a truly green chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
